molecular formula C16H19N3O2S B2742046 N-mesityl-2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide CAS No. 905690-80-4

N-mesityl-2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide

Cat. No. B2742046
CAS RN: 905690-80-4
M. Wt: 317.41
InChI Key: WLBODVXAORVJTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-mesityl-2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide, also known as MTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTA is a thiosemicarbazone derivative that has been synthesized through various methods and has shown promising results in treating various diseases.

Scientific Research Applications

Catalysis and N-Heterocyclic Carbenes (NHCs)

The N-mesityl group plays a crucial role in NHC-catalyzed reactions. These reactions involve α-functionalized aldehydes, such as annulations, oxidations, and redox processes. Researchers have observed that NHCs substituted with the N-mesityl group exhibit faster reaction rates compared to those lacking ortho-substituted aromatics. Through competition studies and mechanistic investigations, it has been determined that the N-mesityl group renders the initial addition of NHC to the aldehyde irreversible, thereby accelerating the formation of the Breslow intermediate. This insight provides a roadmap for catalyst selection and design .

Stable Radical Systems with Fluorescence Properties

The mesityl group (an alkylbenzene) has been employed as a donor in donor-radical acceptor systems. These systems are of interest due to their efficient doublet emission properties, particularly in applications like organic light-emitting diodes (OLEDs). By combining the mesityl group with a diphenylpyridylmethyl radical acceptor, researchers have explored stable radical systems that exhibit high fluorescence and potential utility in optoelectronic devices .

Triazole Chemistry and Hydrogen Bonding

In a related context, the triazole hydrogen in N-mesityl-2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide produces a characteristic signal in nuclear magnetic resonance (NMR) spectroscopy. This information can be valuable for understanding the compound’s interactions, including hydrogen bonding, in solution .

properties

IUPAC Name

2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-9-5-10(2)15(11(3)6-9)18-13(20)8-22-14-7-12(4)17-16(21)19-14/h5-7H,8H2,1-4H3,(H,18,20)(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLBODVXAORVJTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC(=O)NC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-mesityl-2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.